molecular formula C12H12BrNO3S B7569090 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

Cat. No.: B7569090
M. Wt: 330.20 g/mol
InChI Key: VCSZNHPNQMOPFJ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, also known as BT-11, is a novel compound that has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work through multiple pathways. In neuroscience, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In cancer research, this compound has been found to inhibit the activity of certain enzymes and signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improved cognitive function and memory, inhibition of cancer cell growth, and modulation of certain signaling pathways. It has also been found to have low toxicity and good tolerability in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid in lab experiments is its potential for use in multiple scientific research fields. It has also been found to have low toxicity and good tolerability in animal models, making it a safe compound to use in experiments. One limitation of using this compound is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to develop new derivatives of this compound with improved efficacy and fewer side effects. Additionally, more studies are needed to investigate the potential use of this compound in clinical trials for various diseases, including Alzheimer's disease and cancer.
In conclusion, this compound is a novel compound with potential use in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is synthesized through a multistep process involving the reaction of 5-bromothiophene-2-carboxylic acid with (E)-3-(dimethylamino)acryloyl chloride, followed by the reaction with pyrrolidine-3-carboxylic acid. The final product is purified through recrystallization to obtain this compound.

Scientific Research Applications

1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been found to have potential in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. In drug development, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

Properties

IUPAC Name

1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c13-10-3-1-9(18-10)2-4-11(15)14-6-5-8(7-14)12(16)17/h1-4,8H,5-7H2,(H,16,17)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSZNHPNQMOPFJ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C=CC2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C(=O)O)C(=O)/C=C/C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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